6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol
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Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride, leading to the formation of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles. This intermediate can then be further functionalized to introduce the hydroxymethyl group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger-scale production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process more suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation over Raney nickel or other suitable catalysts can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
Oxidation: 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-carboxylic acid.
Reduction: Various reduced derivatives of the imidazole ring.
Substitution: Substituted imidazole derivatives with different functional groups at the 2-position.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials, including ionic liquids and polymers
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been studied as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Similar fused ring system but lacks the hydroxymethyl group.
6,7-Dihydro-5H-pyrrolo[1,2-b]triazole: Contains a triazole ring instead of an imidazole ring.
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole: Chlorinated derivative used as an intermediate in synthesis.
Uniqueness
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and enhances the compound’s versatility in various applications.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol |
InChI |
InChI=1S/C7H10N2O/c10-4-7-2-1-6-3-8-5-9(6)7/h3,5,7,10H,1-2,4H2 |
InChI Key |
MEUCEAVTEBZVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=CN2C1CO |
Origin of Product |
United States |
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